Toddalolactone

描述

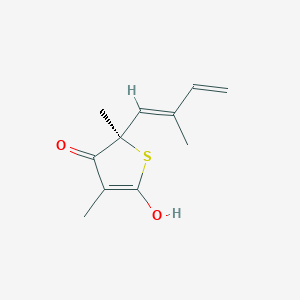

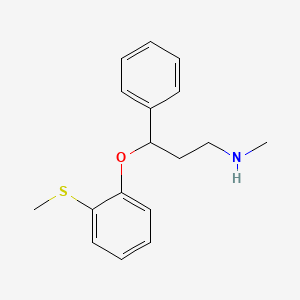

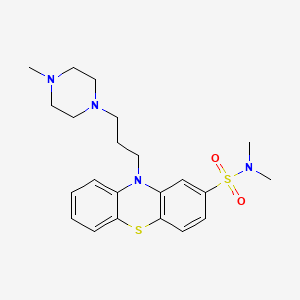

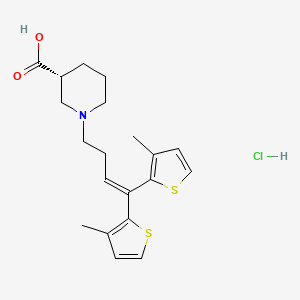

香豆素内酯是一种从植物Toddalia asiatica (L.) Lam中提取的天然化合物。 它是一种香豆素衍生物,分子式为C16H20O6,分子量为308.33 g/mol . 香豆素内酯已被广泛用于传统医学中,用于治疗各种疾病,包括中风、类风湿性关节炎和水肿 .

科学研究应用

香豆素内酯因其潜在的治疗应用而被广泛研究。 它已被证明可以通过改善软骨细胞炎症和抑制破骨细胞生成来预防骨关节炎 . 此外,香豆素内酯已显示出抗炎活性,并已对其在治疗脓毒症中的潜在用途进行了研究 . 它与人血清白蛋白的相互作用也已使用各种光谱学和分子建模方法进行了研究 .

作用机制

生化分析

Biochemical Properties

Toddalolactone has been found to interact with various enzymes and proteins. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, this compound suppresses the NF-κB transcriptional activity, reduces the nuclear translocation and phosphorylation of NF-κB, blocks the translocation of HMGB1 from the nucleus to cytosol, and decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreased IκBα phosphorylation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the expression of inflammatory and catabolic mediators (IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13) in inflammatory chondrocytes in vitro . Furthermore, this compound has been proven to inhibit RANKL-induced-osteoclastogenesis and inhibit the expression of osteoclast marker genes .

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. The administration of this compound decreased LPS-induced liver damage markers (AST and ALT), attenuated infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improved survival in septic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a FeCl3-induced thrombosis model, intraperitoneal injection of this compound in mice significantly prolonged tail bleeding and reduced arterial thrombus weight .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a major metabolic pathway in OA, NF-κB signalling pathway is involved in LPS-induced inflammation and RANKL-induced osteoclast formation .

Transport and Distribution

It has been found that this compound binds to human serum albumin (HSA) with high affinity , suggesting that it may be transported and distributed within cells and tissues via binding to proteins.

准备方法

合成路线和反应条件: 香豆素内酯的制备涉及从Toddalia asiatica的根中提取该化合物。一种方法包括将根部粉碎成20-80目的颗粒,并将它们放入二氧化碳超临界萃取罐中。 然后以特定流速添加液态CO2以提取香豆素内酯 .

工业生产方法: 在工业环境中,香豆素内酯可以使用先进的色谱技术(例如UPLC-MS/MS)提取。 该方法涉及使用乙酸乙酯液-液萃取,然后使用由乙腈和水(0.1%甲酸)组成的流动相,从UPLC BEH C18柱进行梯度洗脱 .

化学反应分析

相似化合物的比较

香豆素内酯在香豆素衍生物中独一无二,因为它具有特殊的抗炎和抗破骨细胞生成特性。 类似的化合物包括从Toddalia asiatica中分离的其他异戊烯基化香豆素,例如牛膝香豆素 . 这些化合物具有相似的分子结构,但在其特定的生物活性及其治疗应用方面有所不同 .

属性

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWPLQBQHWYKRK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197484 | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-90-9 | |

| Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toddalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。